6-甲氧基羰基-1-氮杂十氢萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

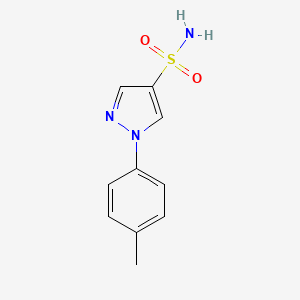

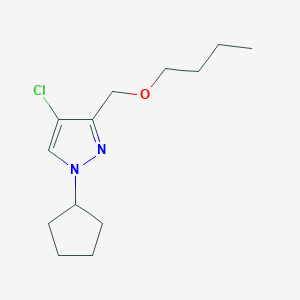

6-Carbomethoxy-1-azadecalin is a heterocyclic compound that has recently gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound is a bicyclic amine that contains a nitrogen atom and a carbonyl group, making it an important building block for the synthesis of various organic compounds.

科学研究应用

Total Synthesis of Natural Products

The unique structure of methyl decahydroquinoline-6-carboxylate makes it a valuable building block for the total synthesis of complex natural products. Researchers have utilized this compound to construct intricate frameworks, such as the azadecalin moiety found in certain alkaloids. For instance, the total synthesis of lissodendoric acid A involves a key step that assembles the azadecalin framework using a regioselective, diastereoselective, and stereospecific trapping of a fleeting cyclic allene intermediate .

Catalysis and Organic Synthesis

In recent years, carboxylic acids (including methyl decahydroquinoline-6-carboxylate) have gained attention as versatile substrates in palladium-catalyzed C–H functionalization reactions. These reactions allow direct modification of C–H bonds, bypassing the need for prefunctionalization. Researchers have explored the use of carboxylic acids as directing groups, enabling selective C–H activation. Methyl decahydroquinoline-6-carboxylate’s coordinating ability can play a crucial role in these transformations .

Green and Sustainable Chemistry

Efforts to develop greener and more sustainable chemical processes have led to interest in alternative reaction methods. Methyl decahydroquinoline-6-carboxylate has been employed in microwave-assisted syntheses, solvent-free reactions, and reactions using recyclable catalysts. These approaches reduce environmental impact and enhance efficiency, aligning with the principles of green chemistry .

作用机制

Target of Action

Similar compounds have been shown to target key drivers of tumorigenesis such as met, axl, and vegfr . These receptors are involved in normal and pathologic processes such as tumor angiogenesis, invasiveness, metastasis, and immunomodulation of the tumor microenvironment .

Mode of Action

For instance, some compounds inhibit the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . This inhibition can lead to abnormal cell proliferation and cancer development .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell cycle regulation and tumorigenesis .

Result of Action

Similar compounds have been shown to suppress the production of nitric oxide, inducible nitric oxide synthase (inos), and proinflammatory cytokines .

属性

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h8-10,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXGOEDSSXHJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2C(C1)CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carbomethoxy-1-azadecalin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2446424.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2446427.png)

![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine](/img/structure/B2446428.png)

![N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2446430.png)

![9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2446431.png)

![1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2446433.png)

![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)